molecular formula C14H27N3O2 B6212782 tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-5-yl}ethyl)carbamate CAS No. 2731008-45-8

tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-5-yl}ethyl)carbamate

Cat. No.: B6212782
CAS No.: 2731008-45-8
M. Wt: 269.38 g/mol
InChI Key: RAWNMGSBRKQZOB-UHFFFAOYSA-N
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Description

tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-5-yl}ethyl)carbamate: is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-5-yl}ethyl)carbamate typically involves the following steps:

  • Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a dihaloalkane. For instance, 1,4-dibromobutane can react with a diamine such as ethylenediamine under basic conditions to form the spirocyclic intermediate.

  • Introduction of the tert-Butyl Carbamate Group: : The spirocyclic intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This step introduces the tert-butyl carbamate group, resulting in the formation of the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the spirocyclic ring. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : Reduction reactions can target the carbamate group, converting it to an amine. Reducing agents such as lithium aluminum hydride are typically used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the carbamate group. Reagents like sodium hydride can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly those with spirocyclic structures.

Biology

    Biological Activity: Investigated for potential biological activities, including antimicrobial and anticancer properties.

Medicine

    Drug Development: Explored as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-5-yl}ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially modulating the activity of these targets. The carbamate group can also undergo hydrolysis, releasing active amines that further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-8-yl}ethyl)carbamate
  • tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate

Uniqueness

  • Spirocyclic Structure : The specific arrangement of the spirocyclic ring in tert-butyl N-(2-{5,8-diazaspiro[3.5]nonan-5-yl}ethyl)carbamate provides unique steric and electronic properties.
  • Functional Groups : The presence of both the spirocyclic ring and the carbamate group allows for diverse chemical reactivity and biological activity.

Properties

CAS No.

2731008-45-8

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl N-[2-(5,8-diazaspiro[3.5]nonan-5-yl)ethyl]carbamate

InChI

InChI=1S/C14H27N3O2/c1-13(2,3)19-12(18)16-8-10-17-9-7-15-11-14(17)5-4-6-14/h15H,4-11H2,1-3H3,(H,16,18)

InChI Key

RAWNMGSBRKQZOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CCNCC12CCC2

Purity

95

Origin of Product

United States

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